1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine
Description
1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine is a pyrazole-derived compound featuring a cyclobutylmethyl substituent at the N1 position and a phenyl group at the C3 position. The cyclobutylmethyl group introduces steric bulk and may influence lipophilicity, solubility, and binding interactions compared to simpler alkyl or aryl substituents .
Properties
IUPAC Name |
2-(cyclobutylmethyl)-5-phenylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c15-14-9-13(12-7-2-1-3-8-12)16-17(14)10-11-5-4-6-11/h1-3,7-9,11H,4-6,10,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAAQVYVGMIPEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C(=CC(=N2)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, resulting in the formation of the pyrazole core.
Introduction of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyrazole ring is treated with a phenyl halide in the presence of a Lewis acid catalyst.
Attachment of the cyclobutylmethyl group: This step involves the alkylation of the pyrazole ring with a cyclobutylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyrazole ring substituted with a cyclobutylmethyl group and a phenyl group. The synthesis typically involves the following steps:
- Formation of the Pyrazole Ring : Achieved by reacting hydrazine with a 1,3-diketone.
- Introduction of the Phenyl Group : This can be done through Friedel-Crafts acylation using a phenyl halide in the presence of a Lewis acid catalyst.
- Attachment of the Cyclobutylmethyl Group : Involves alkylation of the pyrazole ring with cyclobutylmethyl halide under basic conditions.
Medicinal Chemistry
1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine serves as a scaffold for developing new pharmaceuticals. Its structural properties allow it to interact with specific enzymes or receptors, making it a candidate for drug development targeting various diseases.
Case Study: Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives have shown inhibition of cancer cell proliferation in vitro, suggesting potential therapeutic applications in oncology .
Materials Science
The unique structural characteristics of this compound make it suitable for developing novel materials with specific electronic or mechanical properties. Its application in polymer chemistry has been explored, where it acts as a building block for creating advanced materials.
Data Table: Properties of Pyrazole-Based Materials
| Property | Value | Application Area |
|---|---|---|
| Thermal Stability | High | Electronics |
| Mechanical Strength | Moderate | Structural Materials |
| Electrical Conductivity | Variable | Sensors and Actuators |
Biological Studies
The compound has been investigated for its biological effects, including antimicrobial and anti-inflammatory activities. Studies have demonstrated its potential as an antimicrobial agent against various pathogens.
Case Study: Antimicrobial Activity
In vitro studies have shown that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antibiotics .
Mechanism of Action
The mechanism of action of 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine with structurally related pyrazol-5-amine derivatives, highlighting key differences in substituents, molecular properties, and applications:
Crystallographic and Computational Studies
- Structural Analysis : While direct crystallographic data for the target compound are unavailable, tools like Mercury CSD and SHELX are frequently employed for pyrazole derivatives to analyze packing patterns and hydrogen-bonding networks . For example, 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine was characterized via single-crystal X-ray diffraction, revealing planar pyrazole rings and dihedral angles critical for intermolecular interactions .
Research Findings and Implications
Synthetic Challenges : Bulky substituents at N1 (e.g., cyclobutylmethyl) could lower reaction yields in chlorination or cross-coupling reactions, as seen in (32% yield for naphthalenesulfonyl analogs) .
Biological Potential: Pyrazol-5-amine derivatives with electron-withdrawing groups (e.g., 3-chlorophenyl in ) show enhanced bioactivity, suggesting that the target compound’s phenyl group could synergize with cyclobutylmethyl for dual-target therapies.
Biological Activity
1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine is a novel organic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a cyclobutylmethyl group attached to a pyrazole ring, which is further substituted with a phenyl group. Its molecular formula is , and it has a molecular weight of 227.305 g/mol .
Synthesis and Structure
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a 1,3-diketone.
- Introduction of the Phenyl Group : The phenyl group can be introduced via Friedel-Crafts acylation using a phenyl halide in the presence of a Lewis acid catalyst.
- Attachment of the Cyclobutylmethyl Group : This involves alkylation of the pyrazole ring with cyclobutylmethyl halide under basic conditions .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects, including antimicrobial and anticancer activities .
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results in inhibiting cell proliferation in cancer models. The mechanism often involves apoptosis induction and cell cycle arrest .
A comparative study highlighted that certain derivatives demonstrated IC50 values in the low micromolar range against human cancer cell lines, suggesting that modifications in the pyrazole structure can enhance anticancer potency .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-4-amine | Similar pyrazole structure | Moderate anticancer activity |
| 1-(Cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-amine | Cyclopropyl instead of cyclobutyl | Lower cytotoxicity |
| 1-(Cyclobutylmethyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine | Methyl-substituted phenyl group | Enhanced anti-inflammatory properties |
This table illustrates how variations in substituents on the pyrazole ring can significantly affect biological activity, emphasizing the importance of structure-function relationships in drug design.
Case Studies
Several case studies have documented the biological activities of pyrazole derivatives:
- Cytotoxicity Study : A study evaluated various pyrazole derivatives for cytotoxic effects against human lung cancer cells (A549). The results indicated that compounds with bulky substituents like cyclobutylmethyl exhibited higher cytotoxicity compared to those with smaller groups .
- Antimicrobial Evaluation : Another investigation focused on synthesizing pyrazole derivatives and testing their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had significant inhibitory effects, suggesting potential for further development as antimicrobial agents .
Q & A
Q. What are the common synthetic routes for 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine?
The synthesis typically involves cyclization of hydrazine derivatives with cyclobutanone precursors. A hydrazone intermediate is formed first, followed by cyclization under acidic or thermal conditions to generate the pyrazole core. For example, cyclobutanone reacts with phenyl-substituted hydrazines, and the intermediate undergoes cyclization in the presence of catalysts like acetic acid or HCl . Post-synthetic modifications, such as alkylation at the pyrazole nitrogen, may be required to introduce the cyclobutylmethyl group. Reaction optimization (e.g., solvent choice, temperature) is critical to avoid byproducts like regioisomers .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : and NMR confirm the structure by identifying proton environments (e.g., cyclobutylmethyl protons at δ 1.8–2.5 ppm and aromatic protons at δ 7.2–7.6 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] peak at m/z 242.2) .
- IR Spectroscopy : Stretching frequencies for NH (~3250 cm) and C=N (1600–1650 cm) confirm functional groups .
- X-ray Crystallography : Resolves ambiguities in regiochemistry and stereochemistry by providing precise bond lengths and angles (e.g., pyrazole ring planarity and cyclobutyl ring puckering) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Systematic optimization involves:
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency compared to non-polar solvents .
- Catalyst Selection : Lewis acids like ZnCl or Brønsted acids (HSO) accelerate cyclization but may require neutralization post-reaction .
- Temperature Gradients : Stepwise heating (e.g., 0–5°C for intermediate stabilization, followed by 80°C for cyclization) minimizes side reactions .
- Purification Methods : Column chromatography (hexane:EtOAc gradients) or recrystallization (ethanol/water) isolates the product with >95% purity .
Q. What computational methods predict the compound’s interactions with biological targets?
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding affinities to enzymes/receptors (e.g., kinase ATP-binding pockets). The cyclobutyl group’s steric bulk and the pyrazole’s hydrogen-bonding capacity are critical for target engagement .
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
- Molecular Dynamics (MD) : Simulates conformational flexibility in solution or protein-bound states, highlighting key interactions like π-π stacking with phenyl groups .
Q. How do crystallographic studies resolve structural ambiguities in this compound?
- X-ray Diffraction : SHELXL (via SHELXTL or OLEX2) refines crystal structures, revealing bond distances (e.g., C-N bond lengths ~1.34 Å in the pyrazole ring) and dihedral angles (e.g., cyclobutylmethyl group orientation relative to the phenyl ring) .
- Mercury Software : Visualizes packing motifs (e.g., hydrogen-bonding networks between NH and adjacent molecules) and void spaces, aiding in polymorphism studies .
- ORTEP Diagrams : Highlight thermal ellipsoids to assess positional disorder, especially in flexible cyclobutyl groups .
Q. What strategies address contradictory data in reaction yields or biological activity?
- Yield Discrepancies : Varying substituent effects (e.g., electron-withdrawing groups on phenyl rings reduce yields by 20–30% due to steric hindrance) require iterative optimization .
- Biological Activity Conflicts : Use orthogonal assays (e.g., enzyme inhibition vs. cell-based viability) to validate target specificity. For example, conflicting IC values may arise from assay conditions (pH, co-solvents) .
- Statistical Analysis : Multivariate analysis (e.g., PCA or DOE) identifies critical factors (e.g., reactant stoichiometry, purity of starting materials) influencing reproducibility .
Methodological Tables
Q. Table 1: Key Crystallographic Data for this compound Derivatives
Q. Table 2: Common Contaminants in Synthesis and Mitigation Strategies
| Contaminant | Source | Mitigation | Reference |
|---|---|---|---|
| Regioisomeric pyrazoles | Incomplete cyclization | Use excess cyclobutanone or reflux in toluene | |
| Oxidized byproducts | Air exposure | Conduct reactions under N atmosphere | |
| Unreacted hydrazine | Poor stoichiometry | Purify intermediates via flash chromatography |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
